molecular formula C5H5NO2S B2847172 4-Methyl-isothiazole-5-carboxylic acid CAS No. 15901-61-8

4-Methyl-isothiazole-5-carboxylic acid

Cat. No. B2847172
CAS RN: 15901-61-8
M. Wt: 143.16
InChI Key: JFMUIWOBVJVUAS-UHFFFAOYSA-N
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Description

4-Methyl-isothiazole-5-carboxylic acid is a chemical compound with the empirical formula C5H5NO2S . It is a derivative of isothiazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound is a solid in form .


Synthesis Analysis

The synthesis of isothiazole derivatives, including 4-Methyl-isothiazole-5-carboxylic acid, is a topic of ongoing research. Many synthetic methods employ metal catalysts for cycloaddition reactions, but there is a growing interest in developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 4-Methyl-isothiazole-5-carboxylic acid includes a carboxyl group (COOH) and a methyl group (CH3) attached to an isothiazole ring . The isothiazole ring is unsaturated and features an S-N bond .


Physical And Chemical Properties Analysis

4-Methyl-isothiazole-5-carboxylic acid is a solid compound . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Corrosion Inhibition

4-Methyl-isothiazole-5-carboxylic acid derivatives have been studied for their effectiveness in inhibiting corrosion. For example, triazole derivatives, closely related to the chemical structure , have demonstrated significant inhibition of mild steel corrosion in acidic media. Such compounds act by adsorbing onto the metal surface, forming a protective layer that reduces the rate of corrosion. The efficiency of these inhibitors has been proven through various electrochemical methods and weight loss measurements, indicating their potential in extending the life of metal infrastructure in corrosive environments (Lagrenée et al., 2002) (Bentiss et al., 2007).

Synthesis of Novel Organic Molecules

The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives showcases the utility of 4-Methyl-isothiazole-5-carboxylic acid in creating novel organic compounds. These derivatives have been synthesized through controlled isomerization processes, highlighting the versatility of 4-Methyl-isothiazole-5-carboxylic acid in organic synthesis and the potential for creating a wide range of biologically active compounds or materials with unique properties (Serebryannikova et al., 2019).

Investigation of Biological Activities

Research on the derivatives of 4-Methyl-isothiazole-5-carboxylic acid has also extended into the exploration of their biological activities. For instance, new amides of 5-Acylamino-3-Methyl-4-Isothiazolecarboxylic Acid have been synthesized and evaluated for their immunotropic activity, demonstrating the potential of these compounds in modulating immune responses and suggesting further investigation into their therapeutic applications (Lipnicka et al., 2007).

Safety And Hazards

Safety data for 4-Methyl-isothiazole-5-carboxylic acid suggests that it may cause an allergic skin reaction. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The future research directions for 4-Methyl-isothiazole-5-carboxylic acid and its derivatives could involve the development of more eco-friendly synthetic strategies, exploration of their potential biological activities, and investigation of their reactivity in various chemical reactions .

properties

IUPAC Name

4-methyl-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMUIWOBVJVUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-isothiazole-5-carboxylic acid

CAS RN

15901-61-8
Record name 4-Methyl-isothiazole-5-carboxylic acid
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